molecular formula C8H9BBrFO3 B1387643 (4-Bromo-2-ethoxy-6-fluorophenyl)boronic acid CAS No. 1315340-56-7

(4-Bromo-2-ethoxy-6-fluorophenyl)boronic acid

Cat. No. B1387643
M. Wt: 262.87 g/mol
InChI Key: QIAHCZUMIHBXQO-UHFFFAOYSA-N
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Description

(4-Bromo-2-ethoxy-6-fluorophenyl)boronic acid is a chemical compound with the CAS Number: 1315340-56-7 . It has a molecular weight of 262.87 . The IUPAC name for this compound is 4-bromo-2-ethoxy-6-fluorophenylboronic acid . The compound is solid at room temperature .


Molecular Structure Analysis

The InChI code for (4-Bromo-2-ethoxy-6-fluorophenyl)boronic acid is 1S/C8H9BBrFO3/c1-2-14-7-4-5(10)3-6(11)8(7)9(12)13/h3-4,12-13H,2H2,1H3 . This code represents the molecular structure of the compound.


Chemical Reactions Analysis

Boronic acids, including (4-Bromo-2-ethoxy-6-fluorophenyl)boronic acid, are often used as reactants in Suzuki-Miyaura cross-coupling reactions . These reactions contribute to the synthesis of bioactive compounds targeted towards disease treatment, including various cancers .


Physical And Chemical Properties Analysis

(4-Bromo-2-ethoxy-6-fluorophenyl)boronic acid is a solid at room temperature . It has a molecular weight of 262.87 .

Safety And Hazards

(4-Bromo-2-ethoxy-6-fluorophenyl)boronic acid is harmful by inhalation, in contact with skin, and if swallowed . It causes skin irritation and serious eye irritation, and it may cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

(4-bromo-2-ethoxy-6-fluorophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BBrFO3/c1-2-14-7-4-5(10)3-6(11)8(7)9(12)13/h3-4,12-13H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIAHCZUMIHBXQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1F)Br)OCC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BBrFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001228275
Record name Boronic acid, B-(4-bromo-2-ethoxy-6-fluorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001228275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.87 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Bromo-2-ethoxy-6-fluorophenyl)boronic acid

CAS RN

1315340-56-7
Record name Boronic acid, B-(4-bromo-2-ethoxy-6-fluorophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1315340-56-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boronic acid, B-(4-bromo-2-ethoxy-6-fluorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001228275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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